

Application Note: GC-MS Analysis of Ethyl 10(E)-heptadecenoate

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Compound of Interest

Compound Name: *Ethyl 10(E)-heptadecenoate*

Cat. No.: *B15552567*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the qualitative and quantitative analysis of **Ethyl 10(E)-heptadecenoate** using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development who require a robust and reliable analytical method for this specific fatty acid ethyl ester. This document outlines sample preparation, instrument parameters, and data analysis techniques, and includes representative quantitative data and mass spectral information.

Introduction

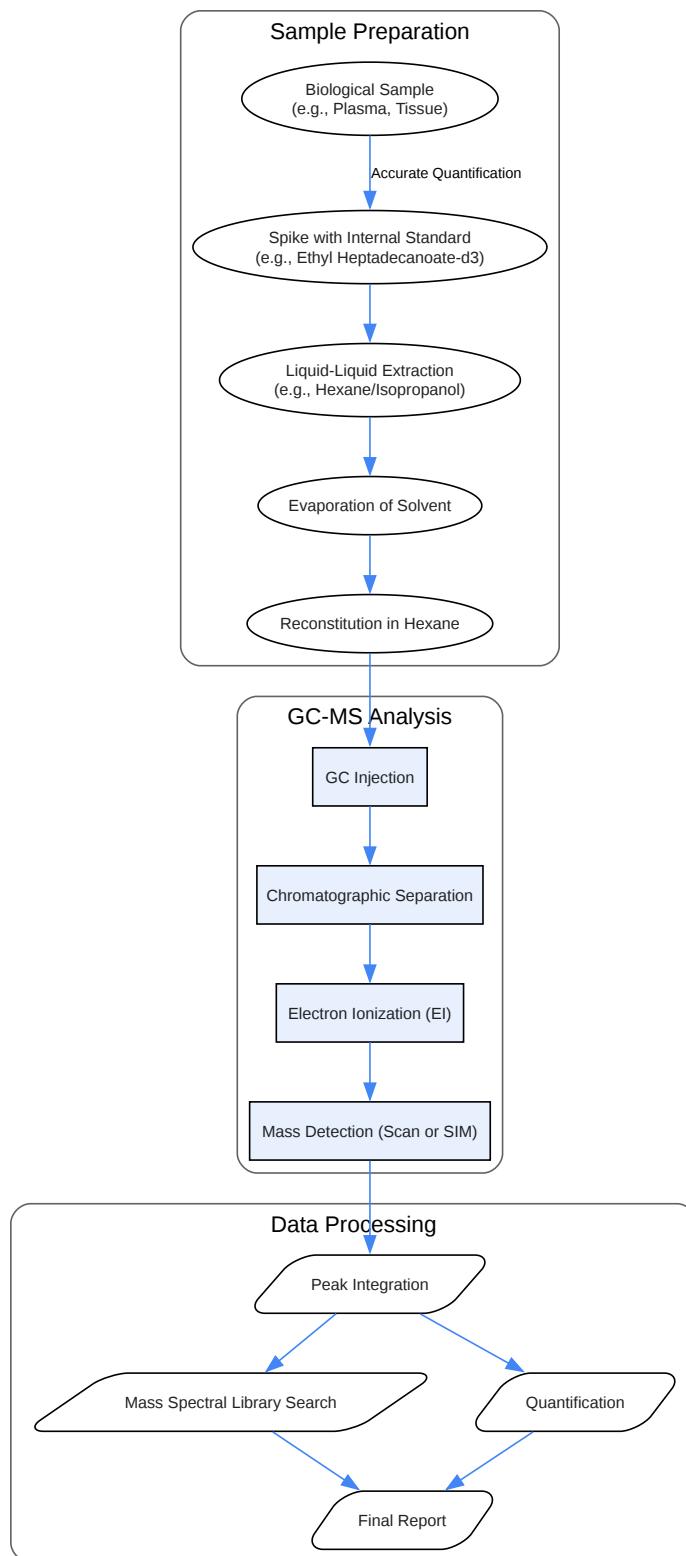
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol and are recognized as biomarkers for alcohol consumption.^[1] **Ethyl 10(E)-heptadecenoate**, an unsaturated fatty acid ethyl ester, is of interest in various research fields, including metabolism studies and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of FAEEs due to its high sensitivity, selectivity, and ability to provide structural information.^{[2][3]} This application note presents a detailed method for the analysis of **Ethyl 10(E)-heptadecenoate**.

Experimental Protocols

A generalized workflow for the GC-MS analysis of **Ethyl 10(E)-heptadecenoate** is presented below. This typically involves lipid extraction from the sample matrix, followed by instrumental analysis.

Diagram: Experimental Workflow

Experimental Workflow for Ethyl 10(E)-heptadecenoate Analysis

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Caption: Workflow for GC-MS analysis of **Ethyl 10(E)-heptadecenoate**.

Sample Preparation

For accurate quantification, an internal standard should be added to the sample prior to extraction. A suitable internal standard is a deuterated analog of the analyte or a compound with similar chemical properties that is not present in the sample, such as ethyl heptadecanoate.^[3]

Protocol for Lipid Extraction from Plasma/Serum:

- To 200 μL of plasma or serum, add a known amount of internal standard (e.g., ethyl heptadecanoate).
- Perform a liquid-liquid extraction with a suitable solvent system, such as a mixture of hexane and isopropanol (3:2, v/v).
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 3000 $\times g$ for 5 minutes to separate the layers.
- Carefully transfer the upper organic layer to a clean glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a known volume of hexane (e.g., 100 μL) for GC-MS analysis.

GC-MS Instrumentation

The following instrumental parameters are recommended for the analysis of **Ethyl 10(E)-heptadecenoate**. These may be adapted based on the specific instrumentation available.

GC Parameter	Setting
Column	HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume	1 µL
Injector Temperature	280 °C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Program	Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 290 °C, hold for 5 minutes. [4]
MS Parameter	Setting
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temperature	230 °C
Transfer Line Temp.	280 °C
Acquisition Mode	Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Chromatographic Data

The retention time of **Ethyl 10(E)-heptadecenoate** will depend on the specific chromatographic conditions. Based on the Kovats retention indices for similar compounds, the estimated retention time on a standard non-polar column (like DB-5ms) would be in the range of other C17 and C18 fatty acid ethyl esters.[\[5\]](#) For example, ethyl palmitate and ethyl oleate have been reported to have retention times of approximately 22.03 and 23.86 minutes, respectively, under certain conditions.[\[4\]](#)

Mass Spectral Data

The mass spectrum of **Ethyl 10(E)-heptadecenoate** is not widely available in spectral libraries. However, the fragmentation pattern can be predicted based on the general fragmentation of unsaturated fatty acid ethyl esters.

Predicted Mass Spectral Data for **Ethyl 10(E)-heptadecenoate** ($C_{19}H_{36}O_2$; Molecular Weight: 296.49 g/mol)

m/z	Interpretation
296	Molecular Ion $[M]^+$
251	$[M - OCH_2CH_3]^+$
88	McLafferty rearrangement ion (characteristic for ethyl esters)
Other Fragments	A series of aliphatic fragments separated by 14 amu (CH_2)

The McLafferty rearrangement ion at m/z 88 is a key diagnostic peak for the identification of ethyl esters.[\[1\]](#)

Selected Ions for SIM Mode Quantification

Analyte	Quantifier Ion (m/z)	Qualifier Ion(s) (m/z)
Ethyl 10(E)-heptadecenoate	88	296, 251
Internal Standard (e.g., Ethyl Heptadecanoate)	88	298, 253

Quantitative Data

The following table summarizes typical quantitative performance data for the analysis of fatty acid ethyl esters by GC-MS. The specific values for **Ethyl 10(E)-heptadecenoate** should be determined through method validation.

Typical Quantitative Performance for FAEE Analysis

Parameter	Typical Range	Reference
Linearity (r^2)	> 0.99	[4][6]
Limit of Detection (LOD)	0.8 - 10 ng/g	[3][6]
Limit of Quantification (LOQ)	5 - 60 ng/g	[3][6]
Intra-day Precision (%RSD)	< 10%	[2]
Inter-day Precision (%RSD)	< 15%	[2]
Accuracy (% Recovery)	85 - 115%	[6]

Conclusion

The GC-MS method detailed in this application note provides a robust framework for the analysis of **Ethyl 10(E)-heptadecenoate**. The provided experimental protocols and data tables serve as a valuable resource for researchers, scientists, and drug development professionals. For accurate and reliable results, it is essential to perform a thorough method validation for the specific matrix of interest.

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